¹H NMR H-5 Chemical Shift: Probe of Intramolecular C–H···O Hydrogen Bond Strength in 3-Nitrosoimidazo[1,2-a]pyridines
The 7-methyl-3-nitroso-2-(2-pyridinyl) derivative displays an H-5 chemical shift of δ 9.7 ppm in CDCl₃ [1], which is significantly further downfield than the 3-nitroso-2-phenyl analog (δ 9.4 ppm) [1] and substantially further than the 3-cyano-2-phenyl derivative (δ 8.36 ppm) [1]. This shift reflects a stronger intramolecular C–H···O electrostatic hydrogen bond, confirmed by a H-5···ONO interatomic distance of 2.197 Å (vs. 2.265 Å for the 2-unsubstituted 3-nitroso analog) [1].
| Evidence Dimension | ¹H NMR chemical shift of peri H-5 (δ, CDCl₃) |
|---|---|
| Target Compound Data | δ 9.7 ppm |
| Comparator Or Baseline | 3-nitroso-2-phenylimidazo[1,2-a]pyridine (δ 9.4 ppm); 3-cyano-2-phenylimidazo[1,2-a]pyridine (δ 8.36 ppm) |
| Quantified Difference | Δδ = +0.3 ppm vs. 2-phenyl-nitroso analog; Δδ = +1.34 ppm vs. 3-cyano analog |
| Conditions | ¹H NMR, 300 MHz, CDCl₃, TMS internal standard |
Why This Matters
The H-5 chemical shift serves as a direct experimental probe of the intramolecular hydrogen bond strength and conformational preference, enabling quality control and structural verification that generic 2-phenyl or 3-cyano analogs cannot replicate.
- [1] Salgado A, et al. Intramolecular H-bonding interaction in angular 3-π-EWG substituted imidazo[1,2-a]pyridines contributes to conformational preference. BMC Chemistry. 2013;7:20. Table 1. View Source
